![molecular formula C16H11ClO5S B2974743 3-(3-chloro-4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 2320726-33-6](/img/structure/B2974743.png)
3-(3-chloro-4-methoxybenzenesulfonyl)-2H-chromen-2-one
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Description
“3-(3-chloro-4-methoxybenzenesulfonyl)-2H-chromen-2-one” is a chemical compound. It is an organic building block . The empirical formula is C7H6Cl2O3S and the molecular weight is 241.09 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc(cc1Cl)S(Cl)(=O)=O
. This indicates that the compound contains a methoxy group (OCH3), a chloro group (Cl), and a benzenesulfonyl group (C6H4SO2). Physical And Chemical Properties Analysis
This compound is a solid . Its density is approximately 1.5 g/cm^3 . The boiling point is estimated to be 352.2°C at 760 mmHg . The compound has a molar refractivity of 51.6 cm^3 .Safety and Hazards
This compound is classified as corrosive (GHS05) and can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of contact with skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower (P303 + P361 + P353) .
properties
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO5S/c1-21-14-7-6-11(9-12(14)17)23(19,20)15-8-10-4-2-3-5-13(10)22-16(15)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFLHHSAEJCVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-methoxybenzenesulfonyl)-2H-chromen-2-one |
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